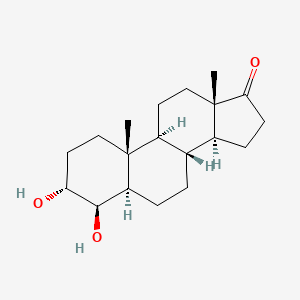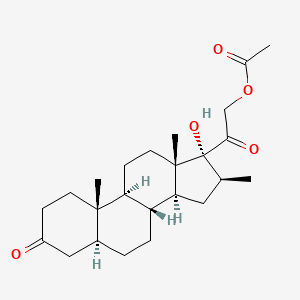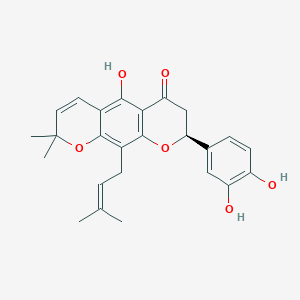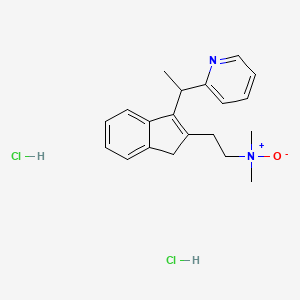
Dimetindene N-Oxide Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimetindene N-Oxide Dihydrochloride is a chemical compound known for its antihistamine properties. It is a derivative of Dimetindene, which is commonly used to treat allergic reactions and pruritus. The compound is characterized by its molecular formula C20H24N2O . 2ClH and a molecular weight of 381.34 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimetindene N-Oxide Dihydrochloride involves the oxidation of Dimetindene. The reaction typically requires an oxidizing agent such as hydrogen peroxide or a peracid. The reaction conditions must be carefully controlled to ensure the formation of the N-oxide without over-oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions
Dimetindene N-Oxide Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced back to Dimetindene using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkylating agents.
Major Products Formed
Oxidation: Over-oxidized products.
Reduction: Dimetindene.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Dimetindene N-Oxide Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on histamine receptors.
Medicine: Investigated for its potential use in treating allergic reactions and pruritus.
Industry: Used in the development of pharmaceutical formulations.
Wirkmechanismus
Dimetindene N-Oxide Dihydrochloride acts as a selective histamine H1 antagonist. It binds to the histamine H1 receptor, blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as itching and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimetindene: The parent compound, also an antihistamine.
Diphenhydramine: Another first-generation antihistamine.
Chlorpheniramine: A similar antihistamine used to treat allergies.
Uniqueness
Dimetindene N-Oxide Dihydrochloride is unique due to its N-oxide functional group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H26Cl2N2O |
|---|---|
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine oxide;dihydrochloride |
InChI |
InChI=1S/C20H24N2O.2ClH/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2,3)23)14-16-8-4-5-9-18(16)20;;/h4-10,12,15H,11,13-14H2,1-3H3;2*1H |
InChI-Schlüssel |
DCTMXEUBBIEXSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CC[N+](C)(C)[O-].Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid](/img/structure/B15290405.png)
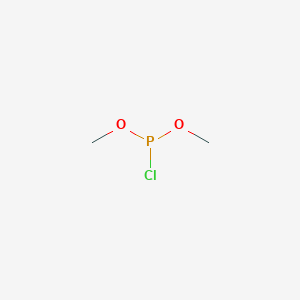
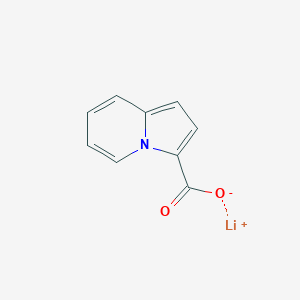

![di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate](/img/structure/B15290424.png)
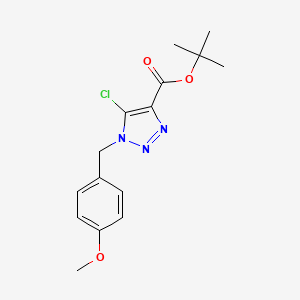
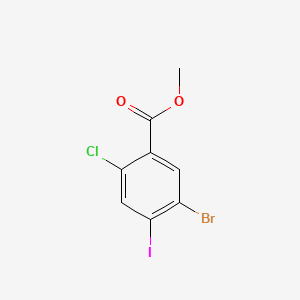

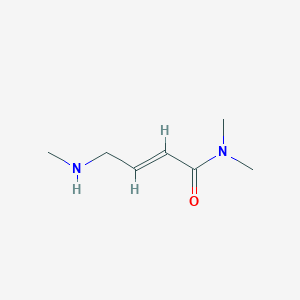
![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
